molecular formula C21H15F3 B12522637 1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-14-1

1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

Cat. No.: B12522637
CAS No.: 652131-14-1
M. Wt: 324.3 g/mol
InChI Key: KJYMFWHHANJMQO-UHFFFAOYSA-N
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Description

1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with benzylmagnesium chloride, followed by a Wittig reaction to form the ethene bridge. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene bridge to an ethane bridge.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: Shares the trifluoromethylphenyl group but has a different core structure.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a trifluoromethyl group and a phenyl ring but differs in the presence of a ketone group.

    N-Phenyl-bis(trifluoromethanesulfonimide): Features a trifluoromethyl group and a phenyl ring but has a sulfonimide functional group.

Uniqueness

1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its combination of a trifluoromethyl group, an ethene bridge, and two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

652131-14-1

Molecular Formula

C21H15F3

Molecular Weight

324.3 g/mol

IUPAC Name

1-(1,2-diphenylethenyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C21H15F3/c22-21(23,24)19-13-7-12-18(15-19)20(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-15H

InChI Key

KJYMFWHHANJMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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